[3-(Aminomethyl)cyclobutyl]methanol
Overview
Description
[3-(Aminomethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It is characterized by the presence of an aminomethyl group attached to a cyclobutyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)cyclobutyl]methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming [3-(Aminomethyl)cyclobutyl]methanone.
Reduction: The compound can be reduced to form [3-(Aminomethyl)cyclobutyl]methane by removing the hydroxyl group.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: [3-(Aminomethyl)cyclobutyl]methanone
Reduction: [3-(Aminomethyl)cyclobutyl]methane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Aminomethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The aminomethyl and hydroxyl groups present in the compound can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique structure can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- [3-(Aminomethyl)cyclopropyl]methanol
- [3-(Aminomethyl)cyclopentyl]methanol
- [3-(Aminomethyl)cyclohexyl]methanol
Comparison: Compared to its analogs, [3-(Aminomethyl)cyclobutyl]methanol has a unique four-membered ring structure, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Biological Activity
[3-(Aminomethyl)cyclobutyl]methanol is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutane ring with an amino group and a hydroxymethyl group, which may influence its interaction with biological targets. The compound's molecular formula is CHN, and it possesses unique steric and electronic properties that contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target proteins, potentially influencing their activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that amino alcohols can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity is typically assessed using assays such as the DPPH radical scavenging assay.
Neuroprotective Effects
Amino alcohols derived from cyclobutane structures have been associated with neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function.
Analgesic and Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their analgesic and anti-inflammatory effects. These properties are critical in the development of new pain management therapies. For example, analogs have shown promise in reducing inflammation in animal models.
Case Studies
- Neurotropic Activity : A study examined various cyclobutane derivatives, including this compound, for their neurotropic effects. Results indicated significant neuroprotective properties, suggesting potential applications in treating neurodegenerative conditions .
- Inhibition of Acetylcholinesterase : In vitro studies demonstrated that this compound effectively inhibited AChE activity, with IC50 values comparable to established AChE inhibitors like Galanthamine .
- Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH assay, where this compound exhibited a notable ability to scavenge free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antioxidant Activity | AChE Inhibition | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | Yes (IC50 = 12 µM) | Yes |
Galanthamine | High | Yes (IC50 = 62 µM) | Yes |
Other Cyclobutane Derivatives | Variable | Yes | Yes |
Properties
IUPAC Name |
[3-(aminomethyl)cyclobutyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOHKMZOEUQKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262413 | |
Record name | Cyclobutanemethanol, 3-(aminomethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-75-6 | |
Record name | Cyclobutanemethanol, 3-(aminomethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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